
"2-(methylamino)nicotinic acid" structure and
nomenclature

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
2-(Methylamino)pyridine-3-

carboxylic acid

Cat. No.: B1587148 Get Quote

An In-Depth Technical Guide to 2-(Methylamino)nicotinic Acid: Structure, Synthesis, and

Therapeutic Context

This guide provides a comprehensive technical overview of 2-(methylamino)nicotinic acid, a

heterocyclic compound of significant interest in medicinal chemistry. Designed for researchers,

scientists, and professionals in drug development, this document delves into the molecule's

fundamental characteristics, synthesis, analytical validation, and its context within the broader

landscape of pharmacologically active nicotinic acid derivatives.

Core Identification and Nomenclature
2-(Methylamino)nicotinic acid is a derivative of nicotinic acid (Vitamin B3), featuring a

methylamino group at the C2 position of the pyridine ring. This substitution critically influences

its chemical properties and potential biological activity. Accurate identification is paramount for

research and regulatory purposes.

The compound is systematically identified by several nomenclature and registry systems. Its

canonical IUPAC name is 2-(methylamino)pyridine-3-carboxylic acid[1]. It is widely

registered under the CAS Number 32399-13-6[1][2][3][4][5].

A variety of synonyms are used in commercial and scientific literature, including:

2-(Methylamino)nicotinic acid[2][3][4]
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2-Methylamino-nicotinic acid[2][6]

2-(Methylamino)pyridine-3-carboxylic acid[5][6]

2-(methylamino)-3-Pyridinecarboxylic acid[5]

For computational chemistry and database searching, the following structural identifiers are

used:

SMILES:CNC1=C(C=CC=N1)C(=O)O[1]

InChI:InChI=1S/C7H8N2O2/c1-8-6-5(7(10)11)3-2-4-9-6/h2-4H,1H3,(H,8,9)(H,10,11)[1]

Chemical Structure and Physicochemical Properties
The molecular architecture consists of a pyridine ring functionalized with a carboxylic acid at

position 3 and a secondary amine (methylamino group) at position 2. The proximity of the

amino and carboxyl groups allows for potential intramolecular hydrogen bonding, influencing its

conformation and reactivity.
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Caption: Chemical structure of 2-(methylamino)nicotinic acid.
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A summary of its key physicochemical properties is provided below, compiled from various

chemical suppliers and databases.

Property Value Reference(s)

Molecular Formula C₇H₈N₂O₂ [1][3][4][6]

Molecular Weight 152.15 g/mol [1][3][6]

Appearance Off-white to pale purple solid [6]

Melting Point 250-255 °C [6]

Boiling Point (Predicted) 336.5 ± 27.0 °C [6]

Density (Predicted) 1.327 ± 0.06 g/cm³ [6]

LogP 1.95 [4]

Storage Conditions

Room temperature, inert

atmosphere, keep in dark

place

[3][6]

Synthesis and Purification
The synthesis of 2-(arylamino)nicotinic acids, a class to which this molecule belongs, is well-

established in organic chemistry, often leveraging nucleophilic aromatic substitution reactions.

The Ullman condensation is a traditional route[7]. More modern approaches utilize alternative

conditions to improve yield and environmental compatibility.

A validated method for preparing 2-(methylamino)nicotinic acid involves the reaction of 2-

chloronicotinic acid with methylamine[7]. This approach is efficient and serves as a reliable

protocol for laboratory-scale synthesis.

Start Materials:
- 2-Chloronicotinic Acid

- 40% aq. Methylamine (MeNH₂)

Microwave Irradiation Reaction
(120-140 °C, 1.5-2h)

Combine in
MW vessel

Reaction Work-up
- Cool to RT

- Acidification (e.g., with HCl)
to precipitate product

Reaction
completion

Filtration & Washing
- Collect solid via vacuum filtration

- Wash with cold water/solvent

Precipitate
formed

Purification (Optional)
- Recrystallization from a

suitable solvent (e.g., Ethanol/Water)

Crude
product Final Product:

2-(Methylamino)nicotinic Acid

Pure
product
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Caption: General workflow for the synthesis of 2-(methylamino)nicotinic acid.

Experimental Protocol: Microwave-Assisted
Synthesis[7]
This protocol is adapted from methodologies reported for the synthesis of 2-aminonicotinic

acids. The causality behind using microwave irradiation is to significantly accelerate the rate of

the nucleophilic substitution reaction, reducing reaction times from many hours to 1-2 hours.

The use of aqueous methylamine serves as both the nucleophile and a basic medium.

Materials:

2-Chloronicotinic acid (1.0 equiv)

40% aqueous methylamine solution (excess, e.g., 3.0-5.0 equiv)

Microwave synthesis reactor with sealed vessels

Hydrochloric acid (e.g., 1M HCl) for acidification

Deionized water

Filtration apparatus

Procedure:

Reaction Setup: In a suitable microwave reactor vessel, combine 2-chloronicotinic acid and

the 40% aqueous methylamine solution.

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the

mixture at a set temperature (e.g., 120°C) for 2 hours, or at 140°C for 1.5 hours. Monitor the

reaction progress via TLC or LC-MS if desired.

Work-up: After the reaction is complete, allow the vessel to cool to room temperature.

Carefully transfer the reaction mixture to a beaker.
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Precipitation: While stirring, slowly add hydrochloric acid to the solution to adjust the pH to

isoelectric point (typically pH 4-5), at which the amino acid product is least soluble. The

product should precipitate as a solid.

Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold

deionized water to remove any remaining salts.

Drying: Dry the isolated solid under vacuum to yield the crude 2-(methylamino)nicotinic acid.

Purification (if necessary): The purity of the product can be assessed by HPLC and ¹H NMR.

If further purification is required, recrystallization from an appropriate solvent system (e.g.,

ethanol/water) can be performed.

Analytical Characterization
To ensure identity, purity, and quality, a panel of analytical techniques is employed. Commercial

suppliers often provide access to spectral data, including NMR, HPLC, and LC-MS for their

products[3].

High-Performance Liquid Chromatography (HPLC): A primary method for assessing purity. A

reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (often with

an acid modifier like formic acid or TFA) is typically used, with UV detection at a wavelength

corresponding to the compound's chromophore (e.g., ~260-280 nm).

Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique confirms the molecular

weight of the compound. For 2-(methylamino)nicotinic acid, the expected [M+H]⁺ ion would

be at m/z 153.1.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for

structural elucidation. The ¹H NMR spectrum would characteristically show signals for the

methyl group, the N-H proton, and the aromatic protons on the pyridine ring.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can

confirm the presence of key functional groups, such as the carboxylic acid (O-H and C=O

stretches) and the N-H group[8][9].
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Biological Context and Drug Development
Applications
While direct biological activity data for 2-(methylamino)nicotinic acid is limited in publicly

accessible literature, the 2-(arylamino)nicotinic acid scaffold is a well-established "privileged

structure" in medicinal chemistry. It forms the core of several important drugs, particularly non-

steroidal anti-inflammatory drugs (NSAIDs)[7][10].

Anti-Inflammatory Potential: Compounds like Flunixin and Niflumic acid are 2-

(arylamino)nicotinic acid derivatives that act as potent cyclooxygenase (COX) inhibitors[10]

[11]. This suggests that derivatives of 2-(methylamino)nicotinic acid could be explored for

similar activities. Research is ongoing to synthesize novel nicotinic acid derivatives as

potential anti-inflammatory agents with improved safety profiles[12].

Central Core for Drug Discovery: The scaffold is utilized for developing molecules with a

wide range of biological activities, including antibacterial, antiviral, and antitumor

properties[7]. Its derivatives are also investigated as potential neuroprotectants[13].

The Nicotinic Acid (Niacin) Precedent
The parent molecule, nicotinic acid, is a well-known lipid-lowering agent[14][15]. Its mechanism

provides a critical framework for understanding the potential of its derivatives. Nicotinic acid

reduces LDL cholesterol and triglycerides while significantly increasing HDL cholesterol[16][17].

This action is primarily mediated through the G protein-coupled receptor GPR109A[16][18].
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Caption: Key mechanisms of action for nicotinic acid in lipid metabolism.
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Mechanism Explained:

In Adipose Tissue: Nicotinic acid binds to GPR109A, inhibiting adenylyl cyclase and lowering

intracellular cAMP levels. This reduces the activity of hormone-sensitive lipase, thereby

decreasing the breakdown of triglycerides (lipolysis) and the release of free fatty acids

(FFAs) into circulation[19][20].

In the Liver: The reduced supply of FFAs from adipose tissue limits the substrate available

for the liver to synthesize new triglycerides. Furthermore, nicotinic acid directly inhibits the

enzyme diacylglycerol O-acyltransferase 2 (DGAT2), which is crucial for the final step of

triglyceride synthesis[18]. This combined effect leads to decreased production and secretion

of VLDL particles.

Effect on HDL: Nicotinic acid therapy also increases levels of "good" HDL cholesterol,

primarily by reducing the breakdown (catabolism) of Apolipoprotein A-I, the main protein

component of HDL[18].

The established pharmacology of the nicotinic acid core makes 2-(methylamino)nicotinic acid

and its analogues compelling candidates for further investigation, potentially as modulators of

GPR109A or as scaffolds for developing novel therapeutics targeting inflammation or metabolic

diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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